4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 2,7-dibromo-9H-carbazole is reacted with benzo[c][1,2,5]thiadiazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .
Wissenschaftliche Forschungsanwendungen
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, improving the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells, contributing to higher power conversion efficiencies.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with desirable electronic and optical properties.
Wirkmechanismus
The mechanism by which 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the material, making it an effective component in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,7-Dibromo-9H-carbazol-9-yl)aniline
- 4-(2,7-Dibromo-9H-carbazol-9-yl)benzonitrile
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
Uniqueness
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of carbazole and benzothiadiazole moieties. This structure imparts exceptional electronic properties, making it more effective in applications like OLEDs and photovoltaic cells compared to its similar counterparts .
Eigenschaften
Molekularformel |
C18H9Br2N3S |
---|---|
Molekulargewicht |
459.2 g/mol |
IUPAC-Name |
4-(2,7-dibromocarbazol-9-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H9Br2N3S/c19-10-4-6-12-13-7-5-11(20)9-17(13)23(16(12)8-10)15-3-1-2-14-18(15)22-24-21-14/h1-9H |
InChI-Schlüssel |
DFDIMAFADKKUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1)N3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.